molecular formula C15H13ClN2OS B5706514 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide

Cat. No. B5706514
M. Wt: 304.8 g/mol
InChI Key: DUWDZMRTNWHZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide as an anticancer agent is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting the activity of certain enzymes involved in cell proliferation. In material science and organic electronics, the mechanism of action of this compound is related to its ability to form conjugated systems and facilitate charge transport.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide has low toxicity and does not cause significant biochemical or physiological effects in vitro and in vivo. However, further studies are needed to fully understand the potential side effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide in lab experiments is its potential as a versatile building block for the synthesis of various organic compounds. However, one limitation is its relatively low solubility in common organic solvents, which may affect its suitability for certain experiments.

Future Directions

There are several potential future directions for the study of 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide. These include:
1. Further studies to elucidate the mechanism of action of this compound as an anticancer agent.
2. Development of new synthetic methods for the preparation of this compound and its derivatives.
3. Exploration of the potential applications of this compound in organic electronics and material science.
4. Investigation of the potential side effects of this compound and its derivatives in vivo.
5. Development of new methods for improving the solubility of this compound in common organic solvents.
Conclusion:
In conclusion, 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 2,5-dimethyl-1H-pyrrole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to yield the final product.

Scientific Research Applications

3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In material science, this compound has been studied for its potential use as a building block in the synthesis of conjugated polymers and organic semiconductors. In organic electronics, this compound has been studied for its potential use as a hole transport material in organic light-emitting diodes (OLEDs).

properties

IUPAC Name

3-chloro-N-(2,5-dimethylpyrrol-1-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-9-7-8-10(2)18(9)17-15(19)14-13(16)11-5-3-4-6-12(11)20-14/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWDZMRTNWHZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide

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